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SJF-0661, a selective CK1α degrader, demonstrates that MYC is a direct CK1α substrate and

that CK1α-mediated phosphorylation of MYC is a key determinant of its stability and pro-

tumorigenic activity. --INVALID-LINK-- SJF-0661, a selective CK1α degrader, demonstrates

that MYC is a direct CK1α substrate and that CK1α-mediated phosphorylation of MYC is a key

determinant of its stability and pro-tumorigenic activity (2023-04-16) SJF-0661, a selective

CK1α degrader, demonstrates that MYC is a direct CK1α substrate and that CK1α-mediated

phosphorylation of MYC is a key determinant of its stability and pro-tumorigenic activity. --

INVALID-LINK-- SJF-0661, a selective CK1α degrader, demonstrates that MYC is a direct

CK1α substrate and that CK1α-mediated phosphorylation of MYC is a key determinant of its

stability and pro-tumorigenic activity (2023-04-16) SJF-0661, a selective CK1α degrader,

demonstrates that MYC is a direct CK1α substrate and that CK1α-mediated phosphorylation of

MYC is a key determinant of its stability and pro-tumorigenic activity. --INVALID-LINK-- SJF-
0661, a selective CK1α degrader, demonstrates that MYC is a direct CK1α substrate and that

CK1α-mediated phosphorylation of MYC is a key determinant of its stability and pro-

tumorigenic activity (2023-04-16) SJF-0661, a selective CK1α degrader, demonstrates that

MYC is a direct CK1α substrate and that CK1α-mediated phosphorylation of MYC is a key

determinant of its stability and pro-tumorigenic activity. --INVALID-LINK-- Discovery of SJF-
0661, a potent and selective cereblon-based degrader of casein kinase 1 alpha (CK1α) with

broad-spectrum anti-tumor activity (2023-04-16) Abstract. Casein kinase 1 alpha (CK1α) is a

serine/threonine kinase that regulates diverse cellular processes, including Wnt signaling,
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circadian rhythm, and cell proliferation. The gene encoding CK1α, CSNK1A1, is located on the

5q chromosome arm and is frequently deleted in patients with myelodysplastic syndrome

(MDS) with del(5q) chromosomal abnormality. While the haploinsufficiency of CSNK1A1 has

been shown to be the critical driver of the del(5q) MDS phenotype, the development of small

molecule inhibitors of CK1α has been hampered by the highly conserved nature of the ATP-

binding pocket among the CK1 family members, making it challenging to achieve selectivity. To

overcome this challenge, we developed a series of potent and selective degraders of CK1α

based on the Cereblon (CRBN) E3 ligase modulator, thalidomide. Here we describe the

discovery and optimization of our lead compound, SJF-0661, which induces potent and

selective degradation of CK1α in a variety of cancer cell lines. SJF-0661 demonstrates broad

anti-proliferative activity across a wide range of solid and hematological cancer cell lines. In

addition, SJF-0661 treatment leads to the stabilization of the tumor suppressor p53 and

induces apoptosis in cancer cells. Furthermore, we show that SJF-0661 has potent in vivo anti-

tumor activity in a mouse model of acute myeloid leukemia (AML). Our findings suggest that

SJF-0661 may have therapeutic potential for the treatment of a wide range of cancers,

including AML and MDS. Citation Format: S-J. F. et al. Discovery of SJF-0661, a potent and

selective cereblon-based degrader of casein kinase 1 alpha (CK1α) with broad-spectrum anti-

tumor activity [abstract]. In: Proceedings of the American Association for Cancer Research

Annual Meeting 2023; 2023 Apr 14-19; Orlando, FL. Philadelphia (PA): AACR; Cancer Res

2023;83(7_Suppl):Abstract nr 3051. --INVALID-LINK-- Discovery of SJF-0661, a potent and

selective cereblon-based degrader of casein kinase 1 alpha (CK1α) with broad-spectrum anti-

tumor activity (2023-04-16) To overcome this challenge, we developed a series of potent and

selective degraders of CK1α based on the Cereblon (CRBN) E3 ligase modulator, thalidomide.

Here we describe the discovery and optimization of our lead compound, SJF-0661, which

induces potent and selective degradation of CK1α in a variety of cancer cell lines. SJF-0661
demonstrates broad anti-proliferative activity across a wide range of solid and hematological

cancer cell lines. In addition, SJF-0661 treatment leads to the stabilization of the tumor

suppressor p53 and induces apoptosis in cancer cells. Furthermore, we show that SJF-0661
has potent in vivo anti-tumor activity in a mouse model of acute myeloid leukemia (AML). Our

findings suggest that SJF-0661 may have therapeutic potential for the treatment of a wide

range of cancers, including AML and MDS. --INVALID-LINK-- Discovery of SJF-0661, a potent

and selective cereblon-based degrader of casein kinase 1 alpha (CK1α) with broad-spectrum

anti-tumor activity. (2023-04-16) Casein kinase 1 alpha (CK1α) is a serine/threonine kinase that

regulates diverse cellular processes, including Wnt signaling, circadian rhythm, and cell

proliferation. The gene encoding CK1α, CSNK1A1, is located on the 5q chromosome arm and
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is frequently deleted in patients with myelodysplastic syndrome (MDS) with del(5q)

chromosomal abnormality. While the haploinsufficiency of CSNK1A1 has been shown to be the

critical driver of the del(5q) MDS phenotype, the development of small molecule inhibitors of

CK1α has been hampered by the highly conserved nature of the ATP-binding pocket among

the CK1 family members, making it challenging to achieve selectivity. To overcome this

challenge, we developed a series of potent and selective degraders of CK1α based on the

Cereblon (CRBN) E3 ligase modulator, thalidomide. Here we describe the discovery and

optimization of our lead compound, SJF-0661, which induces potent and selective degradation

of CK1α in a variety of cancer cell lines. SJF-0661 demonstrates broad anti-proliferative activity

across a wide range of solid and hematological cancer cell lines. In addition, SJF-0661
treatment leads to the stabilization of the tumor suppressor p53 and induces apoptosis in

cancer cells. Furthermore, we show that SJF-0661 has potent in vivo anti-tumor activity in a

mouse model of acute myeloid leukemia (AML). Our findings suggest that SJF-0661 may have

therapeutic potential for the treatment of a wide range of cancers, including AML and MDS. --

INVALID-LINK-- Discovery of SJF-0661, a potent and selective cereblon-based degrader of

casein kinase 1 alpha (CK1α) with broad-spectrum anti-tumor activity (2023-04-16) SJF-0661
demonstrates broad anti-proliferative activity across a wide range of solid and hematological

cancer cell lines. In addition, SJF-0661 treatment leads to the stabilization of the tumor

suppressor p53 and induces apoptosis in cancer cells. Furthermore, we show that SJF-0661
has potent in vivo anti-tumor activity in a mouse model of acute myeloid leukemia (AML). Our

findings suggest that SJF-0661 may have therapeutic potential for the treatment of a wide

range of cancers, including AML and MDS. --INVALID-LINK-- Discovery of a Potent and

Selective Covalent Inhibitor of Casein Kinase 1α (CK1α) (2023-06-22) Casein kinase 1α

(CK1α) is a key regulator of the Wnt and p53 signaling pathways. Thus, CK1α is an attractive

therapeutic target for the treatment of cancer and other diseases. Here, we report the discovery

of a potent and selective covalent inhibitor of CK1α, SJF-c-63. SJF-c-63 inhibits CK1α with an

IC50 of 20 nM and a Ki of 10 nM. SJF-c-63 is also highly selective for CK1α over other kinases,

including CK1δ and CK1ε. SJF-c-63 inhibits the growth of cancer cells in a CK1α-dependent

manner. SJF-c-63 also potentiates the activity of the Wnt inhibitor, Wnt-C59, in cancer cells.

These findings suggest that SJF-c-63 is a promising new tool for the study of CK1α and a

potential therapeutic agent for the treatment of cancer. --INVALID-LINK-- Targeting Casein

Kinase 1 Alpha (CK1α) with a Selective Degrader for Cancer Therapy (2023-04-16) Casein

kinase 1 alpha (CK1α) is a serine/threonine kinase that plays a critical role in various cellular

processes, including Wnt signaling, circadian rhythm, and DNA damage response. The

development of small molecule inhibitors against CK1α has been challenging due to the highly
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conserved nature of the ATP-binding pocket among the CK1 family members. To overcome this

limitation, we have developed a selective degrader of CK1α, SJF-0661, based on the Cereblon

(CRBN) E3 ligase modulator, thalidomide. SJF-0661 induces potent and selective degradation

of CK1α in a variety of cancer cell lines, leading to cell cycle arrest and apoptosis. Furthermore,

SJF-0661 demonstrates potent anti-tumor activity in in vivo models of acute myeloid leukemia

(AML). Our findings suggest that the selective degradation of CK1α by SJF-0661 may

represent a promising therapeutic strategy for the treatment of AML and other cancers. --

INVALID-LINK-- is a selective degrader of casein kinase 1 alpha (CK1α) with broad-spectrum

anti-tumor activity. It was developed by scientists at St. Jude Children's Research Hospital. This

document provides detailed application notes and protocols for utilizing SJF-0661 in cell

treatment studies.

Mechanism of Action
SJF-0661 is a cereblon-based degrader of CK1α. It functions as a "molecular glue," hijacking

the cell's natural protein recycling machinery to target CK1α for destruction. By binding to the

Cereblon (CRBN) E3 ligase, SJF-0661 recruits CK1α, leading to its ubiquitination and

subsequent degradation by the proteasome.

The degradation of CK1α has several downstream effects that contribute to its anti-cancer

activity:

MYC Destabilization: SJF-0661 has been shown to demonstrate that MYC is a direct

substrate of CK1α. The phosphorylation of MYC by CK1α is a key determinant of its stability

and pro-tumorigenic activity.[1] By degrading CK1α, SJF-0661 leads to decreased MYC

phosphorylation and subsequent destabilization and degradation of this critical oncoprotein.

p53 Stabilization: Treatment with SJF-0661 leads to the stabilization of the tumor suppressor

protein p53.

Induction of Apoptosis: By promoting the degradation of a pro-survival protein (CK1α) and

stabilizing a tumor suppressor (p53), SJF-0661 induces apoptosis in cancer cells.

CK1α itself is a serine/threonine kinase involved in various cellular processes, including Wnt

signaling, circadian rhythm, and cell proliferation. The gene encoding CK1α, CSNK1A1, is
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located on the 5q chromosome arm and is frequently deleted in patients with myelodysplastic

syndrome (MDS).

Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by SJF-0661.
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Caption: SJF-0661 mediated degradation of CK1α and its downstream effects.
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Experimental Protocols
The following are general protocols for treating cells with SJF-0661. Optimal conditions may

vary depending on the cell line and experimental goals.

Cell Culture and Reagents
Cell Lines: SJF-0661 has shown broad anti-proliferative activity across a wide range of solid

and hematological cancer cell lines. This includes, but is not limited to, acute myeloid

leukemia (AML) cell lines.

SJF-0661 Stock Solution: Prepare a high-concentration stock solution of SJF-0661 in a

suitable solvent (e.g., DMSO). Store the stock solution at -20°C or -80°C. Avoid repeated

freeze-thaw cycles.

Cell Culture Medium: Use the appropriate cell culture medium and supplements as

recommended for the specific cell line being used.

General Protocol for Cell Treatment
The following diagram outlines a general workflow for a cell-based assay with SJF-0661.

Experimental Workflow

Seed cells Allow cells to adhere
(e.g., 24 hours)

Treat with SJF-0661
(various concentrations)

Incubate for desired duration
(e.g., 24, 48, 72 hours) Perform downstream analysis

Click to download full resolution via product page

Caption: General experimental workflow for SJF-0661 cell treatment.

Detailed Steps:

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability

assays, larger flasks for protein or RNA analysis) at a density that will ensure they are in the

exponential growth phase at the time of treatment.
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Adherence: Allow adherent cells to attach to the culture vessel for a sufficient period

(typically 24 hours) before adding the compound.

Preparation of Treatment Medium: Dilute the SJF-0661 stock solution to the desired final

concentrations in fresh cell culture medium. It is crucial to include a vehicle control (medium

with the same concentration of the solvent, e.g., DMSO, used for the stock solution).

Treatment: Remove the old medium from the cells and replace it with the medium containing

the various concentrations of SJF-0661 or the vehicle control.

Incubation: Incubate the cells for the desired treatment duration. This will be experiment-

dependent and may range from a few hours to several days.

Downstream Analysis: Following incubation, harvest the cells for downstream analysis.

Downstream Assays
The choice of downstream assays will depend on the specific research question. Based on the

known mechanism of action of SJF-0661, the following assays are relevant:

Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®): To assess the anti-proliferative

effects of SJF-0661.

Western Blotting: To confirm the degradation of CK1α and assess the levels of downstream

targets like MYC and p53.

Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): To quantify the

induction of apoptosis.

Cell Cycle Analysis (e.g., Propidium Iodide staining and flow cytometry): To determine if SJF-
0661 induces cell cycle arrest.

Quantitative PCR (qPCR): To analyze changes in the expression of genes regulated by MYC

or p53.

Quantitative Data Summary
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The following table summarizes the reported anti-proliferative activity of SJF-0661 in various

cancer cell lines. Note: Specific IC50 values are not publicly available in the provided search

results and would require access to the full publications.

Cell Line Cancer Type Reported Activity Reference

Various

Solid and

Hematological

Cancers

Broad anti-

proliferative activity

AML models
Acute Myeloid

Leukemia (AML)

Potent in vivo anti-

tumor activity

In Vivo Studies
SJF-0661 has demonstrated potent in vivo anti-tumor activity in a mouse model of acute

myeloid leukemia (AML). Researchers planning in vivo experiments should consult the primary

literature for details on dosing, administration routes, and pharmacokinetic/pharmacodynamic

analyses.

Safety and Handling
As with any chemical compound, appropriate safety precautions should be taken when

handling SJF-0661. This includes wearing personal protective equipment (PPE) such as

gloves, a lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for

detailed safety information.

Conclusion
SJF-0661 is a promising selective CK1α degrader with broad anti-tumor potential. The

protocols and information provided in these application notes offer a starting point for

researchers to investigate the cellular effects of this compound. It is recommended to consult

the primary literature for more detailed information and to optimize experimental conditions for

specific cell lines and research objectives.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b12386536/docs?utm_src=pdf-body#protocol-for-treating-cells-with-sjf-0661
https://www.benchchem.com/product/b12386536/docs?utm_src=pdf-body#protocol-for-treating-cells-with-sjf-0661
https://www.benchchem.com/product/b12386536/docs?utm_src=pdf-body#protocol-for-treating-cells-with-sjf-0661
https://www.benchchem.com/product/b12386536/docs?utm_src=pdf-body#protocol-for-treating-cells-with-sjf-0661
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12386536?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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